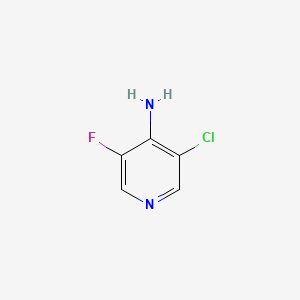

3-Chloro-5-fluoropyridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-5-fluoropyridin-4-amine is an organohalogen compound . It is a reactant used for the preparation of nonpeptide inhibitors of measles virus entry .

Synthesis Analysis

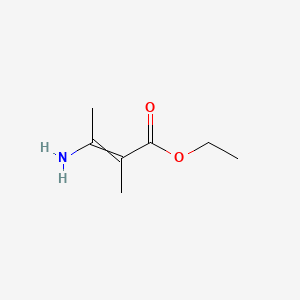

The synthesis of fluorinated pyridines, such as 3-Chloro-5-fluoropyridin-4-amine, involves various methods. One method involves the selective reduction of the chlorine atom in 3-chloro-4,5-difluoropyridine .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using DFT calculations . The conformation of the piperidin ring, in the solution state, was particularly studied from the coupling constants determined by recording a double-quantum filtered COSY experiment in phase-sensitive mode .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been described with Frontier Molecular Orbitalets . Transformer models have also been used to accurately predict a wide range of chemical reactions .Applications De Recherche Scientifique

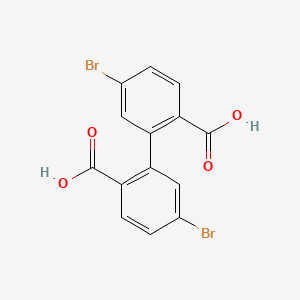

Chemoselective Amination : A study describes the chemoselective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine, demonstrating exclusive bromide substitution under certain conditions and selective substitution of the fluoro group under others (Stroup et al., 2007).

Synthesis of Novel Compounds : Research on the directed lithiation of 4-halopyridines, including 4-chloro and 4-fluoropyridines, has led to various 3,4-disubstituted pyridines. This functionalization is enhanced by the reactivity of the 4-halogen towards nucleophiles (Marsais et al., 1988).

Catalyst-Free Amination : The catalyst-free amination of 2-fluoropyridine and 2-fluoro-5-halopyridines with adamantane amines offers insights into the reactivity of these compounds without the need for a catalyst (Abel et al., 2015).

Nucleophilic Displacement Reactions : A study discusses the kinetics of reactions of substituted α-halogenopyridines with aniline and its derivatives, providing valuable insights into the influence of various factors on nucleophilic aromatic substitution (Brewis et al., 1974).

Propriétés

IUPAC Name |

3-chloro-5-fluoropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGNBQKBHVHVCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704639 |

Source

|

| Record name | 3-Chloro-5-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-fluoropyridin-4-amine | |

CAS RN |

1227581-38-5 |

Source

|

| Record name | 3-Chloro-5-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.